molecular formula C12H9N3OS B6500188 Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- CAS No. 53101-18-1

Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]-

Cat. No.: B6500188
CAS No.: 53101-18-1
M. Wt: 243.29 g/mol
InChI Key: LHZQFLUQWCKPEJ-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a thiazole ring, which is further substituted with a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of these amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can disrupt biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile precursor in synthetic chemistry and its effectiveness in various scientific applications.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c1-8(16)14-12-15-11(7-17-12)10-4-2-9(6-13)3-5-10/h2-5,7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZQFLUQWCKPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268287
Record name N-[4-(4-Cyanophenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-18-1
Record name N-[4-(4-Cyanophenyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53101-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Cyanophenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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